molecular formula C18H27N3O2 B7917684 3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester

3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B7917684
M. Wt: 317.4 g/mol
InChI Key: BEOFPMBIXLIWGN-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester (CAS: 1353995-49-9) is a piperidine derivative featuring a benzyl ester group at the 1-position and a substituted amine at the 3-position. The substituent comprises a cyclopropyl ring linked via an ethylenediamine chain. Its molecular weight is 317.43 g/mol, and it exists as an enantiomeric pair (R- and S-forms), with the S-enantiomer listed under CAS: 1354000-59-1 .

The compound’s structural analogs often exhibit poor molecular ion intensity in mass spectrometry (0.5–8.0%), suggesting challenges in ionization .

Properties

IUPAC Name

benzyl 3-[2-aminoethyl(cyclopropyl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c19-10-12-21(16-8-9-16)17-7-4-11-20(13-17)18(22)23-14-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOFPMBIXLIWGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)N(CCN)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps, including the formation of the piperidine ring, the introduction of the cyclopropyl group, and the attachment of the amino-ethyl side chain. Common reagents used in these reactions include cyclopropylamine, piperidine derivatives, and benzyl chloroformate. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or rhodium complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs and their differentiating features:

Compound Name CAS Number Substituent at 3-Position Molecular Weight (g/mol) Key Properties Reference
Target Compound 1353995-49-9 (2-Amino-ethyl)-cyclopropyl-amino 317.43 Lipophilic, rigid cyclopropyl group
(R)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester 1354009-23-6 Carboxymethyl-ethyl-amino 320.39 Increased hydrophilicity due to carboxyl group
4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester 203503-30-4 4-Amino-3-hydroxy 250.30 Enhanced polarity from hydroxyl group
3-Methylaminomethyl-piperidine-1-carboxylic acid benzyl ester 1292370-11-6 Methylaminomethyl 262.35 Lower molecular weight, simplified substituent
(R)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester 1401667-08-0 (S)-2-Amino-propionyl-isopropyl-amino 347.45 Higher molecular weight, chiral centers

Physicochemical Properties

  • Lipophilicity : The cyclopropyl group in the target compound enhances rigidity and lipophilicity compared to analogs with carboxymethyl (e.g., CAS 1354009-23-6) or hydroxyl groups (e.g., CAS 203503-30-4) .
  • Solubility : Carboxymethyl-substituted derivatives (e.g., CAS 1354009-23-6) exhibit improved aqueous solubility due to ionizable carboxyl groups, whereas the target compound’s cyclopropyl-ethylamine group may limit solubility .
  • Stability : Benzyl esters (e.g., target compound) are prone to hydrolysis under acidic/basic conditions, unlike tert-butyl esters (e.g., CAS 1353952-64-3), which offer enhanced stability .

Commercial Availability

  • The target compound and its enantiomers (CAS 1353995-49-9, 1354000-59-1) are listed as discontinued by CymitQuimica, while carboxymethyl analogs (e.g., CAS 1354009-23-6) remain available through suppliers like HANGZHOU JHECHEM .

Biological Activity

3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester is a synthetic compound with significant potential in pharmacological research due to its unique structural features and biological activity. This article provides a comprehensive overview of its biological properties, including interaction with biological targets, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₂₄N₂O₃
  • Molecular Weight : 292.37 g/mol

The compound features a piperidine ring substituted with a cyclopropyl group and an aminoethyl chain, which contributes to its biological activity. The benzyl ester moiety enhances solubility and bioavailability, making it suitable for various research applications.

Interaction Studies

Preliminary studies suggest that this compound may interact with specific receptors involved in neurotransmission. Techniques such as radiolabeled ligand binding assays and computational docking studies are essential for understanding its binding affinity and mechanism of action.

Structure-Activity Relationship (SAR)

SAR studies have indicated that modifications to the compound can significantly influence its biological activity. For instance, the introduction of different substituents can enhance receptor binding potency. A comparison of structurally similar compounds reveals variations in their pharmacological profiles:

Compound NameMolecular FormulaUnique Features
3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl esterC₁₈H₂₆N₂O₃Hydroxyethyl group substitution
(S)-3-[(2-Amino-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl esterC₁₈H₂₉N₃O₂Isopropyl group affecting receptor interactions
4-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl esterC₁₈H₂₆N₂O₃Substituted at the fourth position

These compounds illustrate how variations in side chains can influence pharmacological activities and applications in research.

Case Studies

  • Neurotransmitter Modulation : In vitro studies have shown that compounds similar to 3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidine derivatives can modulate neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.
  • Antimicrobial Activity : Some piperidine derivatives have been tested for antibacterial and antifungal properties. For example, compounds with similar structures exhibited significant activity against Gram-positive bacteria, with MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
  • Chemokine Receptor Antagonism : Research has identified that certain piperidine derivatives act as selective antagonists for chemokine receptors, which are crucial in inflammatory responses. This suggests potential applications in treating conditions such as asthma or allergies .

Q & A

Q. What are the established synthetic pathways for synthesizing 3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester, and what key steps ensure stereochemical fidelity?

The synthesis typically involves a multi-step sequence:

  • Step 1: Preparation of a protected piperidine scaffold (e.g., benzyl ester protection of the piperidine nitrogen) .
  • Step 2: Introduction of the cyclopropyl-amino moiety via nucleophilic substitution or reductive amination, ensuring regioselectivity using chiral auxiliaries or enantioselective catalysts .
  • Step 3: Coupling of the 2-amino-ethyl group through acylation or carbamate formation, with careful pH and temperature control to prevent racemization .
  • Step 4: Final deprotection (e.g., hydrogenolysis for benzyl ester removal) and purification via HPLC or column chromatography .
    Critical Considerations: Use of anhydrous solvents (e.g., dichloromethane) and catalysts (e.g., HATU for amide coupling) improves yield and stereopurity .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR identifies proton environments (e.g., cyclopropyl CH2 at δ 0.5–1.5 ppm, piperidine protons at δ 2.5–3.5 ppm) .
    • 13C NMR confirms carbonyl (C=O at ~170 ppm) and carbamate/ester functionalities .
  • Mass Spectrometry (MS): ESI-MS or HRMS validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns (e.g., loss of benzyl ester group) .
  • Infrared Spectroscopy (IR): Detects N-H stretches (3300–3500 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Drug Design: Serves as a scaffold for protease inhibitors or GPCR modulators due to its piperidine core and amino-ethyl substituents, which mimic natural ligands .
  • Enzyme Studies: Used in kinetic assays to probe carboxylesterase or acetyltransferase activity via its labile ester and amide bonds .

Advanced Questions

Q. How can researchers optimize reaction yields during the acylation of the piperidine nitrogen?

  • Catalyst Selection: Use coupling agents like EDCI/HOBt for amide bond formation, reducing side reactions .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance reagent solubility, while low temperatures (0–5°C) minimize decomposition .
  • Real-Time Monitoring: Track reaction progress via TLC or in-situ FTIR to terminate at peak conversion .

Q. What strategies resolve contradictions in biological activity data across assay systems (e.g., cell-based vs. enzymatic assays)?

  • Orthogonal Assays: Validate binding affinity using surface plasmon resonance (SPR) alongside enzymatic inhibition assays to confirm target engagement .
  • Buffer Conditions: Adjust ionic strength/pH to match physiological environments; e.g., ammonium acetate buffer (pH 6.5) for stability .
  • Purity Analysis: Ensure >95% purity via HPLC to exclude confounding impurities .

Q. How does the cyclopropyl group influence the compound’s conformational stability and bioactivity?

  • Steric Effects: The cyclopropane ring restricts rotational freedom, stabilizing bioactive conformations and enhancing receptor binding .
  • Electronic Effects: Its electron-withdrawing nature modulates the basicity of adjacent amines, affecting ionization at physiological pH .

Q. What are the stability challenges under varying storage conditions, and how can they be mitigated?

  • Degradation Pathways: Hydrolysis of the benzyl ester in humid environments or thermal decomposition above 40°C .
  • Stabilization Methods: Lyophilization for long-term storage, use of desiccants, and storage under inert gas (N2/Ar) .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking: Simulate binding poses with targets (e.g., proteases) using software like AutoDock or Schrödinger .
  • MD Simulations: Assess conformational dynamics in aqueous environments (e.g., GROMACS) to identify stable binding modes .

Data Contradiction and Experimental Design

Q. How should researchers design experiments to address discrepancies in synthetic yields reported across literature?

  • DoE Approach: Apply factorial design to test variables (e.g., solvent, catalyst loading, temperature) and identify optimal conditions .
  • Reproducibility Checks: Replicate published protocols with controlled reagent sources/purity to isolate variability factors .

Q. What analytical techniques differentiate between enantiomers or diastereomers of this compound?

  • Chiral HPLC: Use columns like Chiralpak AD-H to resolve stereoisomers based on retention times .
  • Optical Rotation: Compare [α]D values against reference standards .

Methodological Tables

Key Synthetic Steps Conditions/Reagents Yield Optimization Tips
Piperidine protectionBenzyl chloroformate, DCM, 0°CUse excess reagent (1.2 eq)
Cyclopropyl-amine couplingNaBH3CN, MeOH, RTAdjust pH to 6–7 for selectivity
Benzyl ester deprotectionH2/Pd-C, ethanol, 25°CMonitor via TLC (Rf ~0.3)
Stability Parameters Recommended Protocols
Thermal degradationStore at -20°C under N2
Hydrolytic susceptibilityUse anhydrous solvents in assays

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